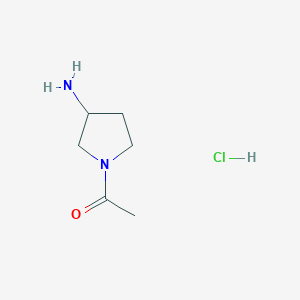

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGPRLTQNOAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Aminopyrrolidin-1-yl)ethanone Hydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride, a pivotal building block in the rapidly evolving field of targeted protein degradation. As a bifunctional molecule, it offers a unique scaffold for the construction of Proteolysis Targeting Chimeras (PROTACs), positioning it as a valuable tool for researchers engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a pyrrolidine derivative characterized by the presence of a primary amine at the 3-position and an acetyl group on the ring nitrogen. This substitution pattern imparts a distinct set of physicochemical properties that are crucial for its utility in synthetic chemistry. The hydrochloride salt form enhances its stability and handling characteristics.

The molecule is typically available as the racemate or as individual (R) and (S) enantiomers, with the stereochemistry at the 3-position being a critical determinant in its interaction with biological targets when incorporated into larger molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| CAS Number | 1286208-55-6 ((R)-enantiomer) | [1] |

| 1286208-19-2 ((S)-enantiomer) | ||

| 833483-45-7 (racemate, free base) | [2] | |

| Appearance | White to off-white solid | General Supplier Data |

| Purity | Typically ≥95% | [1][3] |

| Storage Conditions | Varies by supplier; recommended storage is at room temperature or under refrigeration (2-8°C) in an inert atmosphere.[1][4][5] |

Note on Storage: There is a discrepancy among suppliers regarding the optimal storage temperature. For long-term stability, storage at 2-8°C under an inert atmosphere is advisable to minimize potential degradation.[4]

Synthesis and Manufacturing

The synthesis of this compound can be approached through various synthetic routes, often involving the protection and deprotection of the amino groups. A common strategy involves the acetylation of a protected 3-aminopyrrolidine precursor, followed by deprotection of the primary amine.

One plausible synthetic pathway involves the use of a tert-butoxycarbonyl (Boc) protecting group for the primary amine.[6]

Representative Synthetic Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Deprotection

-

Acetylation of N-Boc-3-aminopyrrolidine: To a solution of N-Boc-3-aminopyrrolidine in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine or pyridine. Cool the reaction mixture in an ice bath and add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup and purify the resulting tert-butyl (1-acetylpyrrolidin-3-yl)carbamate by column chromatography.

-

Deprotection of the Boc Group: Dissolve the purified tert-butyl (1-acetylpyrrolidin-3-yl)carbamate in an appropriate solvent (e.g., dichloromethane). Add an excess of a strong acid, such as trifluoroacetic acid or a solution of hydrochloric acid in an organic solvent (e.g., dioxane or ethanol). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Isolation of the Hydrochloride Salt: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with a non-polar solvent, such as diethyl ether, to precipitate the this compound salt. The solid product can then be collected by filtration and dried under vacuum.

Reactivity and Chemical Behavior

The chemical reactivity of 1-(3-aminopyrrolidin-1-yl)ethanone is dictated by its two key functional groups: the primary amine and the tertiary amide (acetyl group).

-

Primary Amine: The primary amine at the 3-position is nucleophilic and serves as the primary reactive site for conjugation. It readily participates in a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

-

Tertiary Amide (Acetyl Group): The acetyl group is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the acetyl group from the pyrrolidine nitrogen.

The hydrochloride salt of the primary amine enhances the compound's stability and reduces the nucleophilicity of the amine, often requiring the use of a base to liberate the free amine for subsequent reactions.

Analytical Characterization

The purity and identity of this compound can be confirmed using a suite of standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet), and multiplets for the pyrrolidine ring protons. The chemical shifts of the protons adjacent to the nitrogen atoms will be influenced by the protonation state. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the four distinct carbons of the pyrrolidine ring. |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) will show a parent ion corresponding to the free base [M+H]⁺. |

| HPLC | Purity analysis can be performed using reversed-phase high-performance liquid chromatography (RP-HPLC). A method adapted from the analysis of the precursor, 3-aminopyrrolidine, can be employed.[7] |

Representative HPLC Method for Purity Determination:

This method is based on the analysis of a related compound and would require optimization and validation for this compound.

-

Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18).[7]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, with an acidic modifier such as formic acid or trifluoroacetic acid. A potential starting point could be a mobile phase of water:methanol (25:75 v/v).[7]

-

Flow Rate: 0.8 - 1.0 mL/min.[7]

-

Detection: UV detection at 210 nm.[7]

-

Column Temperature: 25°C.[7]

Note: For chiral purity analysis of the enantiomers, a chiral HPLC method would be required. This often involves derivatization with a chiral agent or the use of a chiral stationary phase.

Application in Drug Discovery: A PROTAC Building Block

The primary application of this compound in drug discovery is as a versatile building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule generally consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can be incorporated into the linker or as part of the E3 ligase ligand.

Caption: General structure of a PROTAC and the role of the building block.

The primary amine of 1-(3-aminopyrrolidin-1-yl)ethanone provides a convenient handle for covalent attachment to either the target protein ligand or the E3 ligase ligand, forming a stable amide bond. The pyrrolidine ring and the acetyl group can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and metabolic stability. The stereochemistry of the aminopyrrolidine moiety can also play a crucial role in the overall conformation of the PROTAC and its ability to induce the formation of a productive ternary complex between the target protein and the E3 ligase.

References

- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. Available at: [Link]

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available at: [Link]

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

-

1-(3-aminopyrrolidin-1-yl)ethanone|833483-45-7. leon-chem.com. Available at: [Link]

- Proteolysis targeting chimeric pharmaceutical. Google Patents.

-

Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. PMC - PubMed Central. Available at: [Link]

- Protac degraders of mllt1 and/or mllt3. Google Patents.

-

Large-scale preparation of key building blocks for the manufacture of fully synthetic macrolide antibiotics. PubMed. Available at: [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(3-aminopyrrolidin-1-yl)ethanone|833483-45-7|Leon [leon-chem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride CAS#: 1286208-55-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Buy 1-Acetyl-3-Aminopyrrolidine | 833483-45-7 [smolecule.com]

- 7. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride molecular weight

An In-Depth Technical Guide to 1-(3-Aminopyrrolidin-1-yl)ethanone Hydrochloride: Properties, Analysis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has emerged as a valuable building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the fundamental characteristics of such a reagent is paramount to its successful application. Its structure, featuring a reactive primary amine and an acetylated pyrrolidine ring, makes it a versatile scaffold for constructing more complex molecules.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple data sheet. We will delve into its core physicochemical properties, present illustrative protocols for its synthesis and analytical characterization, and explore its significant role in the cutting-edge field of targeted protein degradation. The methodologies and insights presented herein are framed from the perspective of a senior application scientist, emphasizing not just the "how" but the "why" behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Identification

The first step in utilizing any chemical reagent is to have a firm grasp of its fundamental properties. 1-(3-Aminopyrrolidin-1-yl)ethanone is typically supplied as a hydrochloride salt. This salt form is generally preferred over the free base for its enhanced stability and improved solubility in aqueous media, which can be advantageous in various reaction conditions and for biological screening.

Key identifying information and properties are summarized below. It is crucial to distinguish between the different stereoisomers and the free base, as the specific form can be critical for stereospecific synthesis and biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O | [1][2][3] |

| Molecular Weight | 164.63 g/mol | [1][2][3] |

| CAS Number (R-enantiomer) | 1286208-55-6 | [1][2][4] |

| CAS Number (Unspecified) | 1394041-16-7 | [3] |

| Free Base CAS | 833483-45-7 | [5] |

| Free Base Mol. Weight | 128.17 g/mol | [5] |

| Typical Purity | ≥95% | [1][2][3] |

| Appearance | White to off-white solid or liquid | |

| Storage Conditions | Room temperature, in a dry, well-sealed container | [1][3] |

Synthesis and Purification: An Illustrative Protocol

While this compound is commercially available, understanding its synthesis is valuable for custom derivatization or scale-up. The core transformation is the selective N-acetylation of the pyrrolidine ring nitrogen without affecting the primary amino group at the C3 position. A common strategy involves protecting the more nucleophilic primary amine, acetylating the secondary amine of the ring, and then deprotecting.

The following is a representative, conceptual protocol.

Experimental Protocol: Two-Step Synthesis

Step 1: Protection and Acetylation

-

Rationale: A protecting group, such as Boc (tert-butyloxycarbonyl), is introduced to selectively shield the primary amine. The secondary amine of the pyrrolidine ring can then be acetylated.

-

Dissolve 3-(Boc-amino)pyrrolidine in a suitable aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as triethylamine, to act as an acid scavenger.

-

Slowly add acetic anhydride dropwise. The anhydride is a potent acetylating agent.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and concentrate under reduced pressure.

Step 2: Deprotection and Salt Formation

-

Rationale: The Boc group is acid-labile and can be cleanly removed using a strong acid. The same acid can then form the desired hydrochloride salt.

-

Dissolve the crude protected intermediate from Step 1 in an organic solvent such as 1,4-dioxane or diethyl ether.

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in the chosen solvent.

-

The deprotection and salt formation often result in the precipitation of the final product, this compound.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Caption: A conceptual workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

For any application in drug discovery, rigorous confirmation of a compound's identity and purity is non-negotiable. A self-validating protocol ensures that the material used in subsequent experiments is precisely what it is intended to be.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small organic molecules.

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 10-15 minutes. This wide gradient is effective for separating the polar starting materials and non-polar byproducts from the product.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 210 nm, where the amide chromophore absorbs.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the initial mobile phase composition (e.g., 95:5 A:B).

-

Analysis: Inject 5-10 µL. The purity is calculated by integrating the area of the product peak relative to the total area of all observed peaks.[6]

Protocol 2: Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the covalent structure. The spectrum should show characteristic peaks for the acetyl methyl group (a singlet around 2.1 ppm), protons on the pyrrolidine ring (multiplets between 2.0-4.0 ppm), and exchangeable protons from the amine and hydrochloride salt.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. In positive ion mode, the instrument should detect the mass of the protonated free base [M+H]⁺ at m/z 129.1.

Caption: A standard workflow for the quality control of chemical reagents.

Applications in Drug Development: A Key Building Block

This compound is frequently categorized as a "Protein Degrader Building Block".[1][2] This positions it at the forefront of a revolutionary therapeutic modality known as Targeted Protein Degradation (TPD).

The most prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules with three components:

-

A ligand that binds to a target protein (Protein of Interest).

-

A ligand that binds to an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The 1-(3-Aminopyrrolidin-1-yl)ethanone scaffold is highly valuable in this context. The primary amine at the C3 position serves as a versatile chemical handle. It can be readily functionalized to connect to either the target protein ligand or the E3 ligase ligand, making it an integral part of the linker. The acetylated pyrrolidine structure provides a semi-rigid, three-dimensional framework that can be optimized to achieve the ideal spatial orientation between the two ends of the PROTAC, a critical factor for inducing effective ubiquitination and subsequent degradation of the target protein.[7] This fragment-based approach is a cornerstone of modern drug discovery.[8]

Handling and Safety

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

-

This compound. Seedion. [Link]

-

1-(3-aminopyrrolidin-1-yl)ethanone|833483-45-7. leon-chem.com. [Link]

- Preparation method of isoproterenol hydrochloride.

-

Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI. [Link]

-

Discovery of Clinical Candidate...a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound - 有机砌块 - 西典实验 [seedior.com]

- 4. (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride [1286208-55-6] | King-Pharm [king-pharm.com]

- 5. 1-(3-aminopyrrolidin-1-yl)ethanone|833483-45-7|Leon [leon-chem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant-Derived Natural Products: A Source for Drug Discovery and Development [mdpi.com]

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride structure elucidation

<An In-depth Technical Guide to the Structure Elucidation of 1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and chemical research, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, in-depth framework for the structural elucidation of this compound, a pyrrolidine derivative of interest. The methodologies detailed herein are designed to be a self-validating system, integrating orthogonal analytical techniques to build an irrefutable body of evidence for the compound's identity, purity, and stereochemistry.

This document deviates from a rigid template, instead adopting a logical progression that mirrors the investigative workflow of a seasoned analytical scientist. We will delve into the "why" behind experimental choices, grounding our protocols in established principles and authoritative guidelines from bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5]

Section 1: Foundational Analysis - Mass Spectrometry

Mass spectrometry (MS) serves as the initial and indispensable tool for determining the molecular weight of this compound and providing preliminary structural insights through fragmentation analysis.

Theoretical Basis and Experimental Rationale

The molecular formula for this compound is C6H13ClN2O, corresponding to a molecular weight of 164.63 g/mol .[6][7] The free base, 1-(3-Aminopyrrolidin-1-yl)ethanone, has a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol .[8][9] High-resolution mass spectrometry (HRMS) is paramount for confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: An LTQ-Orbitrap-XL mass spectrometer (Thermo Scientific) or equivalent, equipped with an electrospray ionization (ESI) source, is recommended.[10]

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol or water.

-

Dilute the stock solution to a final concentration of 10-50 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

Data Acquisition:

-

Acquire data in positive ion mode.

-

Set the mass range to m/z 50-500.

-

The expected protonated molecule [M+H]+ for the free base is m/z 129.1028.

Data Interpretation: Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation of the acetylated amine will likely proceed through characteristic pathways.[11][12][13]

Expected Fragmentation:

-

Loss of the acetyl group: A neutral loss of 42 Da (ketene) from the precursor ion.

-

Cleavage of the pyrrolidine ring: Characteristic fragments corresponding to the pyrrolidine ring system.

A logical workflow for MS data analysis is outlined below:

Caption: High-Resolution Mass Spectrometry Workflow.

Quantitative Data Summary

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Structure |

| [M+H]+ | 129.1028 | Protonated free base | ||

| [M-CH2CO+H]+ | 87.0922 | Loss of ketene |

Section 2: Definitive Structural Architecture - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[14][15] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Theoretical Underpinnings and Strategic Experiment Selection

The molecular structure of 1-(3-Aminopyrrolidin-1-yl)ethanone possesses several key features that will be interrogated by NMR:

-

An acetyl group (-COCH3)

-

A pyrrolidine ring with four methylene groups (-CH2-) and one methine group (-CH-)

-

An amine group (-NH2)

A standard suite of NMR experiments is required for full structural assignment.[16]

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.[10]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6).

-

Add a small amount of a reference standard (e.g., TMS or DSS).

Data Acquisition:

-

¹H NMR: Provides information on the chemical environment and connectivity of protons.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

The logical flow of NMR data interpretation is as follows:

Caption: Integrated NMR Data Interpretation Workflow.

Predicted Spectral Data and Interpretation

¹H NMR:

-

A singlet around δ 2.0-2.2 ppm (3H) corresponding to the acetyl methyl group.

-

A complex multiplet pattern for the pyrrolidine ring protons between δ 2.5-4.0 ppm. The diastereotopic nature of the methylene protons will likely result in complex splitting patterns.[10][17]

-

A signal for the amine protons, which may be broad and its chemical shift dependent on concentration and solvent.

¹³C NMR:

-

A signal for the acetyl methyl carbon around δ 20-25 ppm.

-

Signals for the pyrrolidine ring carbons between δ 30-60 ppm.

-

A carbonyl carbon signal around δ 170 ppm.

HSQC and HMBC: These experiments will be critical to definitively connect the proton and carbon signals and assemble the molecular structure. For instance, an HMBC correlation from the acetyl methyl protons to the carbonyl carbon will confirm the acetyl group.

Tabulated NMR Data (Predicted)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| -COCH3 | ~2.1 (s, 3H) | ~22 | C=O |

| Pyrrolidine CH | ~3.5-3.8 (m, 1H) | ~45-50 | C=O, other pyrrolidine C's |

| Pyrrolidine CH2's | ~2.5-3.6 (m, 6H) | ~30-60 | C=O, adjacent C's |

| -C=O | - | ~170 | Acetyl H's, adjacent CH2 H's |

Section 3: Vibrational Spectroscopy - Functional Group Confirmation

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.

Rationale and Expected Absorptions

The key functional groups in this compound that will give rise to characteristic IR absorptions are the amine (N-H), the amide carbonyl (C=O), and C-N bonds.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin-Elmer 1600 series or a Thermo Nicolet AVATAR 330, is suitable.[18]

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.[18]

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid sample.[19]

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.[18]

Data Interpretation

Expected IR Bands:

-

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ from the amine and the hydrochloride salt.

-

C=O stretch: A strong, sharp absorption around 1650 cm⁻¹ corresponding to the amide carbonyl.

-

N-H bend: An absorption in the range of 1550-1650 cm⁻¹.

-

C-N stretch: Bands in the 1000-1350 cm⁻¹ region.

Section 4: Holistic Data Integration and Final Confirmation

The definitive structure of this compound is established by the convergence of data from all analytical techniques.

The Self-Validating System

The strength of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment.

Caption: Convergence of Analytical Data for Structure Confirmation.

Regulatory Considerations

For drug development professionals, the comprehensive characterization outlined in this guide aligns with the expectations of regulatory agencies as detailed in ICH guidelines such as Q6A, which requires confirmation of structure for new drug substances.[1][2]

Section 5: Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy. By following the detailed protocols and interpretive logic presented in this guide, researchers, scientists, and drug development professionals can achieve an unambiguous and robust structural assignment, ensuring the scientific integrity and regulatory compliance of their work.

References

- ProQuest. (n.d.). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.

- Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.

- MacMillan, D. (2014). Spectroscopy/Small Molecule Structure Elucidation.

- ICH. (n.d.). 3.2.S.3.1 Elucidation of Structure and other Characteristics.

- MDPI. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives.

- Hypha Discovery. (n.d.). Structure Elucidation and NMR.

- LabSolu. (n.d.). (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride.

- King-Pharm. (n.d.). (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride [1286208-55-6].

- venoMS. (n.d.). Fragmentation rules for acylpolyamines.

- DS InPharmatics. (2020, June 12). General Information and Characterization of the Drug Substance Modules.

- Unibo. (2023, September 11). Pyrolysis acetylation.

- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400....

- NIH. (n.d.). Validation of Protein Acetylation by Mass Spectrometry.

- European Medicines Agency (EMA). (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological.

- ICH. (n.d.). Quality Guidelines.

- ResearchGate. (2025, August 10). ICH Guidelines: Inception, Revision, and Implications for Drug Development.

- leon-chem.com. (n.d.). 1-(3-aminopyrrolidin-1-yl)ethanone|833483-45-7.

- Sigma-Aldrich. (n.d.). 1-(3-Aminopyrrolidin-1-yl)ethanone | 833483-45-7.

- NIH. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.

Sources

- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 2. dsinpharmatics.com [dsinpharmatics.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Official web site : ICH [ich.org]

- 5. researchgate.net [researchgate.net]

- 6. labsolu.ca [labsolu.ca]

- 7. calpaclab.com [calpaclab.com]

- 8. 1-(3-aminopyrrolidin-1-yl)ethanone|833483-45-7|Leon [leon-chem.com]

- 9. 1-(3-Aminopyrrolidin-1-yl)ethanone | 833483-45-7 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. venoMS [venoms.ch]

- 12. cris.unibo.it [cris.unibo.it]

- 13. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 15. utsouthwestern.edu [utsouthwestern.edu]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-(3-Aminopyrrolidin-1-yl)ethanone Hydrochloride: A Methodological and Theoretical Guide

An In-Depth Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior, from reaction kinetics in a synthetic flask to bioavailability in a physiological system. This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride, a heterocyclic building block relevant in medicinal chemistry. Due to the scarcity of public domain solubility data for this specific compound, this paper adopts a methodological approach. It details the theoretical principles governing the solubility of amine hydrochloride salts, provides a gold-standard experimental protocol for thermodynamic solubility determination, outlines robust analytical quantification techniques, and discusses the critical factors influencing the solubility profile. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing the solubility of ionizable small molecules.

Introduction and Physicochemical Profile

This compound is a substituted pyrrolidine derivative. Such scaffolds are of significant interest in drug discovery, appearing in molecules designed for various therapeutic targets. The title compound, available commercially as both a racemate and as individual enantiomers, serves as a versatile building block for more complex molecules, such as protein degraders.[1] An accurate understanding of its solubility is paramount for its effective use in both synthetic chemistry and early-stage pharmaceutical development.

As a hydrochloride salt of a molecule containing a primary amine, its solubility is expected to be highly dependent on the pH of the aqueous medium. The protonated amine confers greater aqueous solubility compared to its corresponding free base form.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| CAS Number | 1286208-55-6 ((R)-enantiomer) | [1][2] |

| 833483-45-7 (Racemate) | [3] | |

| Form | Solid | [4] |

The Theoretical Basis of Amine Salt Solubility

The solubility of this compound in an aqueous system is not a single value but a profile, primarily dictated by pH. The fundamental principle is the equilibrium between the solid salt, the dissolved ions, and the potential formation of the less soluble free base.

Let's denote the protonated form of the compound as BH⁺ and the free base as B. The dissolution of the solid hydrochloride salt in water is governed by the solubility product (Ksp):

BH⁺Cl⁻(s) ⇌ BH⁺(aq) + Cl⁻(aq)

The dissolved protonated amine (BH⁺) is also in equilibrium with its conjugate free base (B), an equilibrium described by the acid dissociation constant (Ka):

BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The total solubility (S_total) is the sum of the concentrations of the ionized form [BH⁺] and the unionized free base [B]. The solubility of amine salts is typically highest at low pH, where the equilibrium is driven towards the highly soluble protonated form (BH⁺).[5] As the pH increases, the equilibrium shifts towards the free base (B), which is generally less soluble. If the concentration of the free base exceeds its intrinsic solubility (S₀), it will precipitate, causing the total solubility to decrease dramatically.[6][7] This behavior underscores the necessity of determining solubility in buffered solutions across a range of physiologically and synthetically relevant pH values.

Figure 1: pH-dependent equilibrium of an amine hydrochloride salt.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To ensure data is reliable and reproducible, a standardized protocol is essential. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic solubility, as outlined in guidelines such as OECD 105.[8] This method measures the equilibrium solubility of a compound in a specific solvent system after a prolonged incubation period, ensuring the solution is truly saturated.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an amount of compound that is visibly in excess of what can dissolve ensures that the final solution is saturated.

-

Prolonged Equilibration (24-48h): Many compounds, especially crystalline solids, dissolve slowly. A short incubation time would measure a kinetic, not thermodynamic, solubility, leading to an underestimation.[9] 24 to 48 hours is typically sufficient to reach equilibrium.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) using an incubator is critical for data consistency.

-

Filtration/Centrifugation: It is imperative to separate all undissolved solid particles from the saturated solution before analysis. Failure to do so would lead to a gross overestimation of solubility. A 0.22 µm or 0.45 µm filter is standard.

Step-by-Step Experimental Protocol:

-

Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0). Use buffers with low ionic strength to minimize salt effects.

-

Dispensing Compound: Weigh an excess amount of this compound (e.g., 2-5 mg) into individual 2 mL glass vials. The exact mass should be recorded. A visual excess of solid should remain at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent or buffer (e.g., 1 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C) for 24-48 hours.[9]

-

Phase Separation: After incubation, allow the vials to stand for a short period to let heavy particles settle. Carefully withdraw an aliquot of the supernatant.

-

Clarification: Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial for analysis. Discard the first few drops to saturate the filter membrane. Alternatively, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) and sample the clear supernatant.

-

Sample Dilution: Dilute the clear, saturated filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Analysis: Quantify the concentration of the dissolved compound using a validated analytical method as described in Section 4.

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Methods

Accurate quantification of the dissolved compound in the saturated filtrate is the final and most critical step. The choice of analytical technique depends on the compound's properties and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[8][10]

HPLC with UV Detection (HPLC-UV)

This is a workhorse technique but requires the analyte to possess a chromophore for UV detection. 1-(3-Aminopyrrolidin-1-yl)ethanone has an amide carbonyl group which provides some UV absorbance, but it is weak. For sensitive and accurate quantification, especially at low concentrations, pre-column derivatization may be necessary. A patent for analyzing a similar compound, 3-aminopyrrolidine, describes derivatization with Boc anhydride to attach a UV-absorbing group, a strategy that could be adapted here.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for this compound. It does not require a chromophore and offers superior sensitivity and selectivity.[12] Quantification is typically performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, which monitors for the specific mass-to-charge ratio (m/z) of the parent ion and/or a characteristic fragment ion, virtually eliminating interference from buffer components or impurities.

Self-Validating Analytical Protocol:

-

Standard Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol) at a high, known concentration.

-

Calibration Curve: Perform serial dilutions of the stock solution in the same solvent as the diluted samples to create a set of calibration standards (e.g., 6-8 points) that bracket the expected sample concentration.

-

Analysis: Inject the calibration standards followed by the unknown samples.

-

Validation: The calibration curve must demonstrate excellent linearity, typically with a coefficient of determination (R²) > 0.99. Quality control (QC) samples at low, medium, and high concentrations should be included to confirm accuracy and precision.

Figure 3: Analytical workflow for solubility quantification by LC-MS.

Data Presentation and Interpretation

All generated solubility data should be presented in a clear, tabular format to allow for easy comparison across different conditions. The final data should be reported in standard units such as mg/mL or µg/mL, along with the corresponding molarity.

Table 2: Example Data Table for Solubility Profile of 1-(3-Aminopyrrolidin-1-yl)ethanone HCl

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| Deionized Water | ~5-6 (unbuffered) | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/LC-MS |

| Phosphate Buffer | 2.0 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/LC-MS |

| Acetate Buffer | 4.5 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/LC-MS |

| Phosphate Buffer | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/LC-MS |

| Borate Buffer | 9.0 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/LC-MS |

| Phosphate Buffer | 7.4 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask/LC-MS |

| DMSO | N/A | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/LC-MS |

| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/LC-MS |

Interpretation: The data should clearly demonstrate the pH-solubility relationship. A sharp decrease in solubility is expected as the pH increases past the compound's pKa, where the less soluble free base begins to predominate. The data at 37 °C is particularly relevant for predicting behavior in physiological systems.

Conclusion

References

-

PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

-

Ogawa, S., Tadokoro, H., Sato, M., Hanawa, T., & Higashi, T. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Semantic Scholar. (2023). Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, 105: Water Solubility. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

MDPI. (2023). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Retrieved from [Link]

-

ResearchGate. (2020). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

-

Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

YouTube. (2022). 17.6 pH Effects on Solubility. Chad's Prep. Retrieved from [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method). Retrieved from [Link]

-

Leon-Chem. (n.d.). 1-(3-aminopyrrolidin-1-yl)ethanone. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-(3-aminopyrrolidin-1-yl)ethanone|833483-45-7|Leon [leon-chem.com]

- 4. 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride | 214147-48-5 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to (R)-1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride, a valuable chiral building block in modern drug discovery. The synthesis leverages a strategic application of protecting group chemistry to achieve regioselective N-acetylation, ensuring high purity and stereochemical integrity of the final product. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of the synthesis.

Introduction and Strategic Overview

(R)-1-(3-Aminopyrrolidin-1-yl)ethanone is a key structural motif found in a variety of pharmacologically active compounds, including novel therapeutics targeting neurological disorders and protein degradation pathways[1][2]. The precise stereochemistry at the C3 position of the pyrrolidine ring is often crucial for biological activity, making stereoselective synthesis a paramount concern[3].

The synthetic challenge lies in the differential reactivity of the two amine functionalities: a secondary amine within the pyrrolidine ring and a primary exocyclic amine at the C3 position. Direct acetylation of (R)-3-aminopyrrolidine would result in a non-selective reaction, yielding a mixture of N-acetylated products that would be difficult to separate. Therefore, a successful synthesis hinges on a protecting group strategy that masks the more nucleophilic primary amine, allowing for the selective acetylation of the ring nitrogen, followed by a clean deprotection step.

This guide details a reliable two-step sequence starting from the commercially available or readily synthesized (R)-tert-butyl (pyrrolidin-3-yl)carbamate. This approach involves:

-

Selective N-acetylation of the secondary ring amine.

-

Acid-mediated deprotection of the tert-butoxycarbonyl (Boc) group to unmask the primary amine and concurrently form the final hydrochloride salt.

Retrosynthetic Analysis

A logical retrosynthetic analysis illustrates the chosen strategy. The target hydrochloride salt is disconnected to its free base form. The primary amine is identified as the site for a Boc protecting group, which is synthetically installed prior to the acetylation of the ring nitrogen. This leads back to a protected chiral precursor, (R)-tert-butyl (pyrrolidin-3-yl)carbamate, which itself can be derived from chiral pool starting materials like L-aspartic acid or trans-4-hydroxy-L-proline[3][4].

Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway and Mechanistic Considerations

The forward synthesis is designed for efficiency and control, minimizing side reactions and simplifying purification.

Overall Synthetic Workflow

The process begins with the Boc-protected chiral amine, proceeds through acetylation, and concludes with deprotection and salt formation in a single final step.

Caption: Forward synthesis workflow diagram.

Step 1: Selective N-Acetylation of (R)-tert-butyl (pyrrolidin-3-yl)carbamate

The critical step for regioselectivity is the acetylation of the secondary amine in the presence of the protected primary amine. The Boc group is exceptionally well-suited for this role as it is stable under the mild basic conditions required for acetylation[5].

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of the pyrrolidine ring attacks one of the electrophilic carbonyl carbons of acetic anhydride. A stoichiometric amount of a tertiary amine base, such as triethylamine (TEA), is crucial to neutralize the acetic acid byproduct, driving the reaction to completion and preventing protonation of the starting amine, which would render it non-nucleophilic.

Causality Behind Experimental Choices:

-

Reagent: Acetic anhydride is preferred over acetyl chloride as it is less volatile, less corrosive, and its byproduct (acetic acid) is more easily managed by a mild base like TEA.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and dissolves both the starting material and reagents, but does not participate in the reaction.

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion. This moderation prevents potential side reactions.

Step 2: Deprotection of the Boc Group and Hydrochloride Salt Formation

The tert-butoxycarbonyl (Boc) group is a classic acid-labile protecting group[6]. Its removal is typically achieved under strongly acidic conditions, which are orthogonal to the basic conditions used in the previous step[5].

The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation is then scavenged by a nucleophile or eliminated to form isobutylene. Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane is highly efficient. This method not only cleaves the Boc group but also protonates the newly liberated primary amine in situ, directly yielding the desired hydrochloride salt, which often precipitates from the reaction mixture, simplifying its isolation[7].

Causality Behind Experimental Choices:

-

Reagent: Anhydrous HCl in dioxane is a standard reagent that provides a high concentration of acid in a non-aqueous environment, ensuring a clean and rapid deprotection without introducing water, which could complicate product isolation[8].

-

Solvent: 1,4-Dioxane or ethyl acetate are suitable solvents that readily dissolve the protected intermediate and from which the final hydrochloride salt product often has low solubility, facilitating isolation by filtration.

-

Work-up: The precipitation of the product provides a significant purification advantage, often yielding material of high purity without the need for column chromatography.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis.

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity (Typical) |

| 1 | (R)-tert-butyl (pyrrolidin-3-yl)carbamate | Acetic anhydride, Triethylamine | (R)-tert-butyl (1-acetylpyrrolidin-3-yl)carbamate | 90-98% | >97% (LC-MS) |

| 2 | (R)-tert-butyl (1-acetylpyrrolidin-3-yl)carbamate | 4M HCl in 1,4-Dioxane | (R)-1-(3-Aminopyrrolidin-1-yl)ethanone HCl | 95-99% | >98% (¹H NMR) |

Detailed Step-by-Step Methodology

PART A: Synthesis of (R)-tert-butyl (1-acetylpyrrolidin-3-yl)carbamate

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add (R)-tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add triethylamine (TEA) (1.2 eq.) dropwise to the stirred solution. Following this, add acetic anhydride (1.1 eq.) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Work-up: Cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: While the crude product is often of high purity, it can be further purified by flash column chromatography on silica gel if necessary.

PART B: Synthesis of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the (R)-tert-butyl (1-acetylpyrrolidin-3-yl)carbamate (1.0 eq.) from the previous step.

-

Dissolution: Dissolve the material in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

-

Deprotection: Add a 4 M solution of HCl in 1,4-dioxane (3-5 eq. of HCl) to the stirred solution at room temperature. A precipitate usually begins to form within minutes.

-

Reaction: Stir the resulting suspension at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material[7][9].

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove any non-polar impurities.

-

Drying: Dry the white solid under high vacuum to afford the final product, (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride, with high purity and yield[2].

Conclusion

The synthetic route presented herein provides a reliable and scalable method for producing high-purity (R)-1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride. By employing a well-established Boc-protection strategy, this process effectively addresses the challenge of regioselective N-acetylation. The protocols are robust, utilize common laboratory reagents, and involve straightforward purification procedures, making this synthesis highly accessible for applications in medicinal chemistry and pharmaceutical development.

References

-

Hassan, M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

- Hebeisen, P., et al. Process for the preparation of 3-amino-pyrrolidine derivatives.

-

European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Said, M. (2012). Chiral Drug Separation. In: Caballero, B., Finglas, P., and Toldrá, F. (eds) Encyclopedia of Food and Health. Academic Press. [Link]

-

ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Anderson, N. G., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

Sources

- 1. 1-Acetyl-3-Aminopyrrolidine (833483-45-7) for sale [vulcanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

An In-Depth Technical Guide to the Enantiomeric Purity Determination of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone Hydrochloride

Abstract

The stereochemical integrity of chiral building blocks is a cornerstone of modern pharmaceutical development. (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a key intermediate whose enantiomeric purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and practical methodologies for the robust determination of its enantiomeric purity. We will delve into the mechanistic underpinnings and provide field-proven protocols for three orthogonal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

The Imperative of Enantiomeric Purity in Drug Development

Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, detrimental.[1] Consequently, regulatory bodies mandate stringent control over the stereochemistry of chiral drugs. The accurate quantification of the desired enantiomer, (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, and its unwanted (R)-enantiomer is therefore not merely an analytical task but a critical step in ensuring drug safety and efficacy. Enantiomeric purity is typically expressed as enantiomeric excess (ee) , calculated as follows:

ee (%) = |([S] - [R]) / ([S] + [R])| x 100

Where [S] and [R] represent the concentration or integrated peak area of the (S) and (R) enantiomers, respectively.[2]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3] For a molecule like (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, which possesses a secondary amine and a chiral center, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with amine-containing compounds.[4]

The Rationale Behind Method Selection

The choice of a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), is based on their complex three-dimensional structures that create chiral cavities.[4] Enantiomers can enter these cavities and interact through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The subtle differences in how the (S) and (R) enantiomers fit into and interact with the chiral environment of the CSP lead to one being retained longer than the other.

Given that the analyte has a primary amine, derivatization with a UV-active agent like 4-nitrobenzoyl chloride can be employed. This serves two purposes: it introduces a strong chromophore for sensitive UV detection and can enhance the chiral recognition on the CSP.[5]

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol is a robust starting point for the enantiomeric purity determination of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride.

Step 1: Derivatization

-

Dissolve approximately 10 mg of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

-

Add 1.2 equivalents of a tertiary amine base (e.g., triethylamine) to neutralize the hydrochloride salt and facilitate the reaction.

-

Add 1.1 equivalents of 4-nitrobenzoyl chloride and allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a small amount of water and extract the derivatized product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Reconstitute the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

Step 2: HPLC Analysis

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.[5]

-

Mobile Phase: A mixture of n-hexane and ethanol. A typical starting point is 98:2 (v/v) n-hexane:ethanol with 0.2% triethylamine.[5] The triethylamine is crucial for improving peak shape for basic analytes.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.[5]

-

Injection Volume: 10 µL.

Data Presentation and Interpretation

| Parameter | Value | Rationale |

| Chiral Stationary Phase | Chiralcel® OD-H | Proven efficacy for chiral separation of amine derivatives.[5] |

| Mobile Phase | n-Hexane:Ethanol (98:2, v/v) + 0.2% TEA | Normal phase conditions often provide good selectivity on polysaccharide CSPs. TEA improves peak shape.[5] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 25°C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | Corresponds to the absorbance maximum of the 4-nitrobenzoyl derivative.[5] |

A racemic standard should be injected first to determine the retention times of the derivatized (R) and (S) enantiomers. The enantiomeric excess of the sample is then calculated from the peak areas of the two enantiomers in the sample chromatogram.

Chiral Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary electrophoresis offers a high-efficiency, low-solvent consumption alternative to HPLC for chiral separations.[6] In CE, enantiomers are separated based on their differential mobility in an electric field when they form transient diastereomeric complexes with a chiral selector added to the background electrolyte (BGE).[7]

The Rationale Behind Method Selection

For basic compounds like (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, cyclodextrins (CDs) are the most commonly used and effective chiral selectors.[6][8] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The enantiomers partition into the CD cavity, and subtle differences in the stability of the inclusion complexes for the (S) and (R) forms lead to different effective mobilities and, consequently, separation. Hydroxypropyl-γ-cyclodextrin is a good starting choice due to its versatility and ability to resolve a wide range of basic drugs.[8]

Experimental Protocol: CE with a Cyclodextrin Selector

Step 1: Sample and BGE Preparation

-

Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve hydroxypropyl-γ-cyclodextrin in the buffer to a final concentration of 10-20 mM.

-

Sample Preparation: Dissolve (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride directly in water or the BGE to a concentration of approximately 0.5-1 mg/mL.

Step 2: CE Analysis

-

CE System: A standard CE system with a UV detector.

-

Capillary: Fused-silica capillary, 50 µm I.D., with an effective length of approximately 50 cm.

-

Capillary Conditioning: At the beginning of the day, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the BGE.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation Voltage: 20-25 kV.

-

Capillary Temperature: 25°C.

-

Detection: UV at 200 nm (for detection of the acetyl chromophore).

Data Presentation and Interpretation

| Parameter | Value | Rationale |

| Chiral Selector | Hydroxypropyl-γ-cyclodextrin | Versatile and effective for resolving basic chiral compounds.[8] |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 | Low pH ensures the amine is protonated, promoting interaction with the BGE and electrophoretic mobility. |

| Separation Voltage | 20-25 kV | Provides efficient separation within a reasonable timeframe. |

| Temperature | 25°C | Ensures reproducible migration times and selectivity. |

| Detection Wavelength | 200 nm | Allows for detection of the analyte without derivatization. |

The migration order of the enantiomers should be determined by analyzing a standard of the pure (S)-enantiomer. The enantiomeric excess is calculated from the corrected peak areas (peak area divided by migration time) to account for differences in velocity.

Chiral NMR Spectroscopy: A Powerful Orthogonal Technique

NMR spectroscopy provides a distinct advantage as it can determine enantiomeric excess without the need for chromatographic separation.[9] This is achieved by converting the enantiomers into diastereomers, which are inherently non-equivalent in the NMR spectrum. This conversion can be done either through the formation of stable covalent bonds with a chiral derivatizing agent (CDA) or through the formation of transient complexes with a chiral solvating agent (CSA).[2]

The Rationale Behind Method Selection

The use of a chiral solvating agent is often preferred due to its simplicity, as it involves simply mixing the analyte with the CSA in an NMR tube. For a primary amine like (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, a three-component system involving 2-formylphenylboronic acid and an enantiopure diol like (R)-1,1'-bi-2-naphthol ((R)-BINOL) is highly effective.[10][11] The amine condenses with the aldehyde, and the boronic acid binds to the diol, forming a mixture of diastereomeric iminoboronate esters. The different spatial arrangements of these diastereomers result in distinct chemical shifts for specific protons, which can be integrated to determine the enantiomeric ratio.[10][11]

Experimental Protocol: NMR with a Chiral Solvating Agent Assembly

Step 1: Preparation of the Host Solution

-

In a volumetric flask, dissolve equimolar amounts of 2-formylphenylboronic acid and (R)-BINOL in a suitable deuterated solvent (e.g., CDCl₃) to a final concentration of 50 mM for each component.

-

Add activated 4 Å molecular sieves to the solution to remove any residual water, which can interfere with the assembly.[10][11]

Step 2: Sample Preparation and NMR Analysis

-

Prepare a 60 mM solution of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in the same deuterated solvent. Neutralize with a suitable non-protonated base if necessary.

-

In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of the analyte solution.

-

Acquire a high-resolution proton (¹H) NMR spectrum (e.g., on a 400 MHz or higher instrument).

Data Presentation and Interpretation

| Parameter | Value | Rationale |

| Chiral Auxiliary | 2-formylphenylboronic acid + (R)-BINOL | Forms diastereomeric iminoboronate esters with primary amines, leading to resolvable signals in the ¹H NMR spectrum.[10][11] |

| Solvent | Chloroform-d (CDCl₃) | A common, non-polar solvent that facilitates the formation of the diastereomeric complexes. |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better resolution of the diastereotopic signals. |

The key is to identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes. The imine proton or protons on the pyrrolidine ring are often good candidates. The enantiomeric excess is calculated directly from the integration of these two signals.

Conclusion

The determination of the enantiomeric purity of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a critical quality control step in pharmaceutical manufacturing. This guide has provided a detailed, scientifically-grounded framework for approaching this analysis using three powerful and orthogonal techniques: Chiral HPLC, Chiral CE, and NMR Spectroscopy. By understanding the underlying principles of chiral recognition and following robust, well-rationalized protocols, researchers and scientists can confidently and accurately assess the stereochemical integrity of this vital chiral intermediate, thereby ensuring the quality and safety of the resulting therapeutic agents.

References

-

Wang, L., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6234. Available at: [Link]

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 246-254. Available at: [Link]

-

Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. Available at: [Link]

-

Wenzel, T. J. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. Available at: [Link]

-

Fossey, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. Available at: [Link]

-

ResearchGate. (n.d.). Chiral HPLC separation of the enantiomers of acetyl derivative 3. ResearchGate. Available at: [Link]

-

Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4, 2188. Available at: [Link]

-

Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. Available at: [Link]

-

University of Birmingham. (n.d.). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. University of Birmingham Research Portal. Available at: [Link]

-

Fanali, S., Aturki, Z., & Desiderio, C. (1999). Enantioresolution of pharmaceutical compounds by capillary electrophoresis. Use of cyclodextrins and antibiotics. Enantiomer, 4(3-4), 229-241. Available at: [Link]

-

Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 940, 7-14. Available at: [Link]

-

Schutz, H., & Kenndler, E. (1996). Separation and Determination of Some Stereoisomers by Capillary Gel Electrophoresis With Cyclodextrin Incorporated in Polyacrylamide Gel. Analytical and Bioanalytical Chemistry, 354(4), 451-454. Available at: [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2016). Determination of Enantiomeric Excess via 31P-NMR. Chirality, 28(10), 686-703. Available at: [Link]

-

Kumar, A., et al. (2024). Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review. Chirality. Available at: [Link]

-

Blaschke, G. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 10-26. Available at: [Link]

-

Aboul-Enein, H. Y. (2000). Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]

-

Chankvetadze, B., et al. (1997). Separation of enantiomers of drugs by capillary electrophoresis. Part 4: hydroxypropyl-gamma-cyclodextrin as chiral solvating agent. Electrophoresis, 18(6), 924-930. Available at: [Link]

-

Wigman, L., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of pharmaceutical and biomedical analysis, 155, 276-283. Available at: [Link]

-

Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]

-

Ilisz, I., et al. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(11), 3343. Available at: [Link]

Sources

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. yakhak.org [yakhak.org]

- 5. researchgate.net [researchgate.net]